molecular formula C14H16F4O2 B7992991 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone

2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone

Cat. No.: B7992991
M. Wt: 292.27 g/mol
InChI Key: LBANSLFBOWDWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone is a fluorinated aromatic ketone with a hexyloxy group attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone typically involves the following steps:

  • Fluorination: The starting material, acetophenone, undergoes selective fluorination to introduce fluorine atoms at the desired positions on the benzene ring.

  • Hexyloxylation: The fluorinated acetophenone is then treated with hexyl alcohol in the presence of a strong acid catalyst to introduce the hexyloxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure high purity and yield. Advanced fluorination techniques, such as electrochemical fluorination, are employed to achieve precise control over the fluorination step.

Chemical Reactions Analysis

Types of Reactions: 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur, especially at the ortho and para positions relative to the ketone group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduction can yield this compound alcohol.

  • Substitution: Substitution reactions can produce various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's ability to bind to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone is unique due to its combination of fluorine atoms and hexyloxy group. Similar compounds include:

  • 2'-n-Hexyloxyacetophenone: Lacks fluorine atoms, resulting in different reactivity and stability.

  • 2,2,2,5'-Tetrafluoroacetophenone: Does not have the hexyloxy group, leading to variations in solubility and biological activity.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-hexoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4O2/c1-2-3-4-5-8-20-12-7-6-10(15)9-11(12)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBANSLFBOWDWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.